(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate
Overview
Description
The compound is a derivative of amino acids, specifically an alanine derivative . It contains a benzyloxycarbonyl group, which is commonly used in organic chemistry as a protecting group for amines .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure would depend on the specific arrangement and bonding of these atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other substances .Scientific Research Applications
Catalysis and Organic Synthesis : This compound has been utilized in the selective formation of unsaturated esters or cascade reactions in alkyne methoxycarbonylation catalyzed by palladium complexes. This process demonstrates high activity and regioselectivity, highlighting its potential in organic synthesis (Magro et al., 2010).
Biological Evaluation for Medical Imaging : In another study, derivatives of 2-amino-3-phenylpropanoic acid, closely related to the mentioned compound, were synthesized and evaluated for their applicability in detecting malignant fibrosarcoma using PET imaging. This research underscores its significance in medical diagnostics (Qi Chuan-min, 2010).
Fluorescence Sensing and Material Science : The compound has been incorporated into coumarin–triazole based probes, which are used as turn-off fluorescence sensors with high sensitivity for iron (III) ions. This application is crucial in the development of selective and sensitive sensors for metal ion detection (Joshi et al., 2015).
Antibacterial Activity : Research has also shown its use in the synthesis of derivatives targeting Mycobacterium tuberculosis, indicating its potential in developing new antibacterial agents (Pinheiro et al., 2007).
Synthetic Applications in Pharmacology : It plays a role in the chemoenzymatic synthesis of the C-13 side chain of important pharmaceuticals like paclitaxel (Taxol) and docetaxel (Taxotere), highlighting its importance in drug synthesis (Hamamoto et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (3S)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-17(20)12-16(15-10-6-3-7-11-15)19-18(21)23-13-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDOSGINLYWIK-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858305 | |
Record name | Methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32975-59-0 | |
Record name | Methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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